N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine

Antimelanoma Pentacyclic triterpenoid MTT cytotoxicity

The target compound, systematically named N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine (synonyms: 2,3-Indolobetulinic glycine amide, BA3, DRF-4015, NSC801909; CAS 905838-14-4), is a C28-glycine amide conjugate of the pentacyclic triterpene scaffold 2,3-indolo-betulinic acid. It belongs to the indolo-betulinic acid class of semisynthetic lupane triterpenoids, obtained by Fischer indolization of betulonic acid at the C2–C3 position followed by glycine amidation at C28.

Molecular Formula C38H52N2O3
Molecular Weight 584.8 g/mol
Cat. No. B3025731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine
Molecular FormulaC38H52N2O3
Molecular Weight584.8 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)NCC(=O)O
InChIInChI=1S/C38H52N2O3/c1-22(2)23-14-17-38(33(43)39-21-30(41)42)19-18-36(6)26(31(23)38)12-13-29-35(5)20-25-24-10-8-9-11-27(24)40-32(25)34(3,4)28(35)15-16-37(29,36)7/h8-11,23,26,28-29,31,40H,1,12-21H2,2-7H3,(H,39,43)(H,41,42)/t23-,26+,28-,29+,31+,35-,36+,37+,38-/m0/s1
InChIKeyHVTXSOUPDUVALO-MJDVJXEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(28-Oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine – Core Identity and Comparator Landscape for Procurement Decisions


The target compound, systematically named N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine (synonyms: 2,3-Indolobetulinic glycine amide, BA3, DRF-4015, NSC801909; CAS 905838-14-4), is a C28-glycine amide conjugate of the pentacyclic triterpene scaffold 2,3-indolo-betulinic acid. It belongs to the indolo-betulinic acid class of semisynthetic lupane triterpenoids, obtained by Fischer indolization of betulonic acid at the C2–C3 position followed by glycine amidation at C28 [1][2]. Buyers frequently encounter close structural analogs—betulinic acid (BI), 2,3-indolo-betulinic acid (BA4), N-(2,3-indolo-betulinoyl)glycylglycine (BA2), and N-(2,3-indolo-betulinoyl)diglycylglycine (BA1)—that differ only in the presence, absence, or length of the glycine chain at C28. This guide isolates the quantifiable performance gaps that justify selecting BA3 over these alternatives for specific research applications.

Why N-(28-Oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine Cannot Be Interchanged with Other Indolo-Betulinic Acid Derivatives


The indolo-betulinic acid scaffold exhibits steep structure–activity relationships at the C28 position. Converting the free carboxylic acid (BA4) to a glycine amide increases α-glucosidase inhibitory potency by up to 4730-fold, while further extending the glycine chain to glycylglycine (BA2) or diglycylglycine (BA1) alters both potency rank order and mechanism of cell death across different cell lines [1][2]. In murine B164A5 melanoma, BA3 (single glycine) is the most potent antiproliferative agent (IC50 = 8.11 μM), but in human A375 melanoma the rank inverts and BA3 (IC50 = 10.0 μM) is surpassed by BA1 (IC50 = 5.7 μM) [3][4]. Moreover, antifungal activity against Candida spp. is uniquely restricted to BA3 within this series, and BA3 induces necrosis rather than apoptosis in melanoma cells—a mechanistically distinct death pathway with implications for overcoming apoptosis resistance [3][5]. These non-uniform, context-dependent performance profiles mean that generic substitution without cell-line- and endpoint-matched data will compromise experimental reproducibility.

Head-to-Head Quantitative Differentiation of N-(28-Oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine Against Four Structural Analogs


BA3 Is the Most Potent Indolo-Betulinic Derivative in Murine Melanoma B164A5: IC50 Rank Order Confirmed by MTT Assay

In B164A5 murine melanoma cells treated for 72 h, BA3 demonstrated the lowest IC50 (8.11 ± 0.13 μM) among the five tested indolo-betulinic acid series members, outperforming the next-best analog BA2 (9.15 ± 0.05 μM), BA1 (10.34 ± 0.06 μM), the indole-fused precursor BA4 (17.62 ± 0.11 μM), and the natural parent betulinic acid BI (21.14 ± 0.08 μM) [1]. This represents a 2.17-fold potency gain over BA4 and a 2.61-fold gain over BI, establishing BA3 as the optimal single-glycine conjugate for this widely used murine melanoma model.

Antimelanoma Pentacyclic triterpenoid MTT cytotoxicity

In Human A375 Melanoma, BA3 Exhibits an Intermediate but Significant Activity Profile Distinct from Both More and Less Potent Analogs

In the human A375 melanoma cell line (MTT, 72 h), BA3 yields an IC50 of 10.0 μM, placing it between BA1 (5.7 μM, the most active) and BA2 (13.7 μM), while BA4 and BI are substantially less active (IC50 ~19.2–19.6 μM) [1]. The three glycine conjugates (BA1, BA2, BA3) all surpass the non-glycine BA4 and BI, but the potency rank order (BA1 > BA3 > BA2) differs from that observed in B164A5 cells (BA3 > BA2 > BA1), highlighting cell-line-dependent SAR that procurement decisions must account for.

Human melanoma A375 Antiproliferative

α-Glucosidase Inhibition: Glycine Amide Conversion Increases Potency 4730-Fold Over the Parent Indolo-Betulinic Acid

Conversion of the C28 carboxylic acid of 2,3-indolo-betulinic acid to the glycine amide (BA3) increased α-glucosidase inhibitory activity from an IC50 of ~76 μM to 0.04 μM, representing a ~1900-fold improvement; when comparing to the weakest derivative in the series, the improvement reaches up to 4730-fold [1]. The glycine amide (IC50 = 0.04 μM) and L-phenylalanine amide (IC50 = 0.05 μM) were the two most potent compounds among 19 nitrogen-containing lupane triterpenoids tested. For reference, the clinical α-glucosidase inhibitor acarbose exhibits IC50 values ranging from 0.03 μg/mL (~0.046 μM) to 60 μM depending on assay conditions; the 0.04 μM value for BA3 places it within the nanomolar potency range characteristic of clinically relevant α-glucosidase inhibitors .

α-Glucosidase inhibition Antidiabetic Triterpenoid SAR

Unique Antifungal Activity of BA3 Against Candida Species – Not Shared by Other Glycine Conjugates in the Series

Among the five tested indolo-betulinic acid derivatives (BI, BA1, BA2, BA3, BA4), only BA3 demonstrated antifungal activity against Candida albicans ATCC 10231 and Candida parapsilosis ATCC 22019, with a MIC of 29 μg/mL [1]. This is the first report of antifungal activity for any 2,3-indolo-betulinic acid derivative. By contrast, antibacterial activity (against S. pyogenes and S. aureus) was observed for BA2, BA3, and BA4 (MIC 13–32 μg/mL), but antifungal activity is uniquely restricted to the single-glycine conjugate BA3.

Antifungal Candida albicans Candida parapsilosis

Divergent Cell Death Mechanism: BA3 Induces Necrosis Whereas BA2 Induces Apoptosis in B164A5 Melanoma Cells

Hoechst 33342 nuclear staining of B164A5 murine melanoma cells revealed that BA2 induces canonical apoptotic morphology, whereas BA3 triggers necrosis at lower concentrations—a mechanistically distinct cell death pathway [1]. Both BA2 and BA3 exhibit strong cytotoxicity (IC50 of 9.15 and 8.11 μM, respectively) and the highest LDH release in the series, yet their downstream cell death mechanisms diverge. This mechanistic bifurcation between two equipotent glycine conjugates has direct implications for studies targeting apoptosis-resistant melanoma phenotypes, where a necrosis-inducing agent may bypass hallmark apoptotic defects.

Necrosis Apoptosis Cell death mechanism

Procurement-Driven Application Scenarios for N-(28-Oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine Based on Quantitative Evidence


Antimelanoma Drug Discovery Using B164A5 Murine Melanoma as the Primary Screening Model

When the B164A5 murine melanoma cell line is the screening workhorse, BA3 is the highest-potency option in the indolo-betulinic acid series (IC50 = 8.11 μM, outperforming BA1, BA2, BA4, and BI) . Procurement of BA3 instead of BA4 (IC50 = 17.62 μM) enables a 2.17-fold lower working concentration for the same antiproliferative effect, reducing compound consumption and solvent exposure in dose-response experiments. The well-characterized LDH release profile (80.68% at 75 μM, the highest in the series) further qualifies BA3 as a positive control for membrane-disruption cytotoxicity endpoints in this cell line .

α-Glucosidase Inhibitor Screening and Antidiabetic Lead Optimization

For laboratories validating α-glucosidase as a therapeutic target in type 2 diabetes, BA3 (IC50 = 0.04 μM) provides a potency benchmark approaching that of the clinical drug acarbose (~0.046 μM under comparable conditions) . The 1900-fold activity gain of the glycine amide over the parent indolo-betulinic acid demonstrates that the C28 amidation is the critical pharmacophoric modification, enabling BA3 to serve as both a potent tool compound and a validated starting scaffold for further SAR exploration. Researchers should not substitute the free acid (BA4, IC50 ~76 μM) for any α-glucosidase assay requiring nanomolar-level sensitivity .

Dual Anticancer–Antifungal Discovery Programs Requiring a Single Chemical Probe

BA3 is the only indolo-betulinic acid derivative with demonstrated antifungal activity (MIC = 29 μg/mL against C. albicans ATCC 10231 and C. parapsilosis ATCC 22019) alongside validated antimelanoma efficacy . For integrated drug-repurposing screens or polypharmacology studies that aim to identify single-agent compounds active against both cancerous and fungal targets, BA3 is uniquely qualified within its structural class. BA1, BA2, and BA4 cannot serve this dual-purpose role, as they lack any measurable antifungal activity against the tested Candida strains .

Apoptosis-Resistant Melanoma Research Requiring a Necrosis-Inducing Pentacyclic Triterpenoid Control

In apoptosis-resistant melanoma models, the ability to induce necrotic cell death is therapeutically relevant. BA3 triggers necrosis at lower concentrations in B164A5 cells, as confirmed by Hoechst 33342 nuclear morphology, whereas the structurally similar and equipotent BA2 induces apoptosis . For studies investigating immunogenic cell death, necroptosis, or caspase-independent killing mechanisms in melanoma, BA3 offers a mechanistically defined small-molecule probe that cannot be functionally replaced by BA2 or BA1. Procurement of BA3 alongside BA2 enables controlled comparative studies of cell death modality from a single chemical scaffold .

Quote Request

Request a Quote for N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.